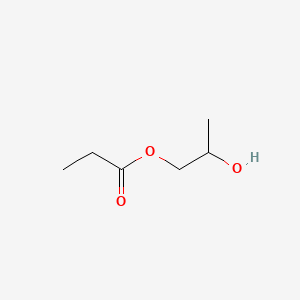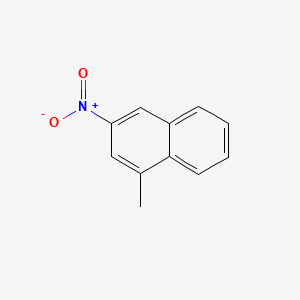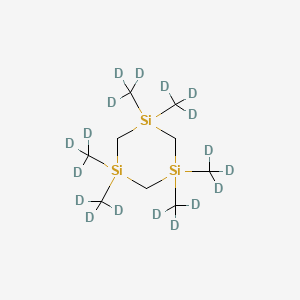![molecular formula C25H22ClN5O4 B13748535 N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide CAS No. 63133-94-8](/img/structure/B13748535.png)
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is a complex organic compound known for its vibrant coloration properties. It is often used as a dye in various industrial applications due to its stability and intense color. The compound is characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with M-toluidine under alkaline conditions to form the azo compound.
Phthalimide Formation: The final step involves the reaction of the azo compound with phthalic anhydride in the presence of a suitable catalyst to form the phthalimide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide undergoes several types of chemical reactions:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under strong conditions, affecting the azo linkage.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Major Products
Reduction: Produces aromatic amines.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation: Leads to the cleavage of the azo bond and formation of various oxidized products.
科学研究应用
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo group, which can interact with various substrates. The mechanism involves:
Molecular Targets: The azo group can form complexes with metal ions, affecting their properties.
Pathways: The compound can undergo redox reactions, influencing cellular processes and potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Disperse Red 54: Another azo dye with similar chromophoric properties.
Disperse Orange 3: Shares the azo linkage but differs in the substituents on the aromatic rings.
Uniqueness
N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties, making it particularly suitable for certain industrial applications.
属性
CAS 编号 |
63133-94-8 |
|---|---|
分子式 |
C25H22ClN5O4 |
分子量 |
491.9 g/mol |
IUPAC 名称 |
2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H22ClN5O4/c1-3-29(12-13-30-24(32)19-6-4-5-7-20(19)25(30)33)17-8-10-22(16(2)14-17)27-28-23-11-9-18(31(34)35)15-21(23)26/h4-11,14-15H,3,12-13H2,1-2H3 |
InChI 键 |
IDFURFDINRJNOG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
